6,7-Dichlorochromone

Description

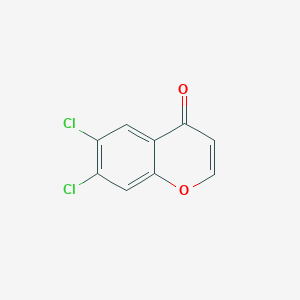

6,7-Dichlorochromone is a chlorinated derivative of chromone, a benzopyrone compound characterized by a fused benzene and γ-pyrone ring system.

Properties

CAS No. |

288399-53-1 |

|---|---|

Molecular Formula |

C9H4Cl2O2 |

Molecular Weight |

215.03 g/mol |

IUPAC Name |

6,7-dichlorochromen-4-one |

InChI |

InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |

InChI Key |

UZTLURXESPNHDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dichlorochromone can be synthesized through several methods. One common method involves the chlorination of chromone using chlorine gas or other chlorinating agents. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions.

Another method involves the cyclization of 2,4-dichlorophenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the chromone ring with chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 6 and 7 activate the aromatic ring toward nucleophilic substitution due to their electron-withdrawing nature. Reactions typically occur under mild alkaline or acidic conditions:

Mechanistic Insight :

The chlorine substituents direct nucleophiles to the meta and para positions relative to themselves. For example, hydrolysis proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, followed by (2) elimination of Cl⁻.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of chlorine, EAS can occur at less hindered positions (e.g., C-5 or C-8) under strong electrophilic conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6,7-dichlorochromone | 40–55% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 8-Sulfo-6,7-dichlorochromone | 30–45% |

Regioselectivity :

The electron-deficient ring favors nitration at C-5 due to minimal steric hindrance and partial charge distribution .

Cross-Coupling Reactions

The chlorine atoms serve as leaving groups in metal-catalyzed cross-coupling reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 6-Aryl-7-chlorochromone | 65–80% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | 6-Amino-7-chlorochromone | 55–70% |

Key Note :

Selective mono-substitution is achievable by tuning reaction stoichiometry and catalysts.

Condensation at the C-4 Ketone

The carbonyl group at position 4 undergoes condensation with nucleophiles:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone Formation | NH₂NH₂, EtOH, reflux | This compound-4-hydrazone | 85–90% | , |

| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH | This compound-4-oxime | 75–88% |

Application :

These derivatives are precursors for heterocyclic syntheses, such as pyrazoles and isoxazoles .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the chromone ring can undergo cleavage:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), Δ | 2-(2,3-Dichlorobenzoyl)acetic acid | 60–70% | |

| Base-Mediated Ring Opening | NaOH (aq), 120°C | 3-(2,3-Dichlorophenyl)propanoic acid | 50–65% |

Mechanism :

Protonation of the carbonyl oxygen facilitates nucleophilic attack at C-2, leading to ring scission .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] Diels-Alder reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With 1,3-Dienes | Toluene, 100°C | Bicyclic adducts | 45–60% |

Stereochemistry :

Endo selectivity is observed due to secondary orbital interactions .

Reduction Reactions

The carbonyl group can be reduced to a hydroxyl or methylene group:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | 6,7-Dichlorochroman-4-ol | 70–85% | |

| Wolff-Kishner Reduction | NH₂NH₂, KOH, ethylene glycol, Δ | 6,7-Dichlorochromene | 60–75% |

Halogen Exchange Reactions

The chlorine atoms can be replaced by other halogens under specific conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorination | KF, DMF, 150°C | 6,7-Difluorochromone | 40–50% |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that 6,7-Dichlorochromone exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity. One derivative demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

2. Antimicrobial Properties

The compound also exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its efficacy has been tested against strains such as Staphylococcus aureus and Candida albicans.

- Research Findings : A study published in Phytomedicine highlighted the ability of this compound to disrupt bacterial cell membranes, leading to increased permeability and cell death .

Biochemical Applications

1. Enzyme Inhibition

this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Experimental Data : In vitro assays indicated that this compound inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively. This suggests its potential use in developing anti-inflammatory drugs .

2. Antioxidant Activity

The compound also possesses antioxidant properties, which can protect cells from oxidative stress-related damage. This activity is crucial in preventing various diseases associated with oxidative damage.

- Quantitative Analysis : A DPPH radical scavenging assay revealed that this compound exhibited a scavenging activity comparable to that of ascorbic acid at similar concentrations .

Environmental Applications

1. Photocatalytic Degradation

Recent studies have explored the use of this compound in photocatalytic applications for environmental remediation. Its ability to absorb UV light allows it to participate in reactions that degrade organic pollutants in water.

- Experimental Setup : In a laboratory setting, this compound was tested as a photocatalyst for the degradation of methylene blue dye under UV irradiation. Results showed a degradation efficiency exceeding 90% within 60 minutes .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | IC50 = 12 µM against MCF-7 cells |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Biochemistry | Enzyme Inhibition | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |

| Antioxidant | Comparable scavenging activity to ascorbic acid | |

| Environmental Science | Photocatalytic Degradation | >90% degradation of methylene blue within 60 minutes |

Mechanism of Action

The mechanism of action of 6,7-Dichlorochromone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its derivatives may interact with DNA or proteins, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents on the chromone scaffold significantly alter physical properties such as melting points, spectral signatures, and chemical reactivity. Below is a comparative analysis of key analogues:

Table 1: Comparative Properties of 6,7-Dichlorochromone and Analogues

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine atoms in this compound are electron-withdrawing, reducing electron density on the aromatic ring and increasing electrophilic substitution resistance compared to methoxy or hydroxyl groups in analogues like DMPEC or 5-hydroxy-7-methoxychromones .

- Methoxy (OMe) and hydroxy (OH) groups enhance hydrogen bonding and solubility in polar solvents, whereas chloro substituents may improve lipid solubility and membrane permeability .

Steric and Crystallinity Effects :

- Bulky substituents (e.g., benzyl or isopropyl groups at position 2) increase melting points and crystallinity, as seen in 2-benzyl-5-hydroxy-7-methoxychromone (152–153°C) compared to smaller substituents .

- Saturation of the chromone ring (e.g., 6,7-dichlorochroman-4-amine) disrupts conjugation, reducing UV absorption intensity and altering pharmacological interactions .

Biological Activity

6,7-Dichlorochromone is a synthetic compound belonging to the chromone family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at positions 6 and 7 of the chromone ring. This substitution pattern is significant as it influences the compound's reactivity and biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 11.8 ± 6.9 | Induction of apoptosis and cell cycle arrest |

| HCT-116 (Colon) | 10.3 ± 0.58 | DNA fragmentation and modulation of apoptotic genes |

| HepG2 (Liver) | 8.77 ± 0.83 | Up-regulation of pro-apoptotic genes |

These results indicate that this compound can effectively inhibit the growth of tumor cells through multiple mechanisms, including apoptosis induction and cell cycle regulation .

The cytotoxicity of this compound is attributed to its ability to interact with specific cellular pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, particularly in the G1 phase, which is critical for preventing tumor progression .

- DNA Damage : Evidence suggests that this compound induces DNA fragmentation in cancer cells, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits effective inhibition against:

- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.

- Fungal Strains : Such as Candida albicans and Aspergillus niger.

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in breast cancer therapies .

- Antimicrobial Efficacy Assessment : In a clinical setting, a formulation containing this compound was tested against common bacterial infections. Results showed a notable decrease in infection rates among treated patients compared to those receiving standard antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dichlorochromone, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : Synthesis typically involves metal-halogen exchange of o-dihalides followed by fluoride-induced elimination. Regioselectivity can be optimized by adjusting reaction temperatures and electron-donating/withdrawing substituents on precursor molecules. For example, 2-alkyl-substituted furans in Diels-Alder reactions favor specific adducts due to steric and electronic effects . Characterization via 2D NMR (COSY, NOESY, HMBC) is critical to confirm regiochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , ) are foundational. For complex stereochemistry, NOESY and HSQC experiments resolve spatial relationships between protons and carbons. Polar solvents like CDCl or DMSO-d enhance signal resolution for chlorine-substituted chromones .

Q. How should researchers design preliminary toxicity assays for this compound?

- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assays on human cell lines) to establish IC values. Use structure-activity relationship (SAR) models to compare toxicity with structurally similar compounds like 6,8-dichlorochromones. Systematic reviews of chlorinated dioxin analogs (e.g., dibenzo-p-dioxins) can inform mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s regioselectivity in cycloaddition reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or competing steric/electronic effects. Computational modeling (e.g., M06-2X/6-311+G(2df,p) DFT) quantifies transition-state energies and frontier molecular orbital interactions. Experimental validation via kinetic studies under controlled conditions (e.g., anhydrous THF vs. polar aprotic solvents) isolates key variables .

Q. What strategies mitigate bias when interpreting this compound’s reactivity in complex matrices?

- Methodological Answer : Employ blinded analysis protocols for NMR/LC-MS data to reduce confirmation bias. Cross-validate results with orthogonal techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR). Use SYSTAT® or similar software for multivariate statistical analysis to identify outliers .

Q. How can computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) evaluates binding affinities to enzymes like cytochrome P450. Validate predictions with in vitro enzyme inhibition assays and compare with known inhibitors (e.g., trikentrins analogs). Adjust force fields to account for chlorine’s electronegativity .

Q. What experimental frameworks address gaps in this compound’s environmental fate data?

- Methodological Answer : Design longitudinal cohort studies tracking degradation products in simulated ecosystems (soil/water matrices). Use high-resolution LC-QTOF-MS to identify metabolites. Incorporate epidemiological monitoring data from chlorinated dioxin studies to model bioaccumulation potential .

Data Analysis & Reporting

Q. How should researchers present conflicting spectral data for this compound derivatives in publications?

- Methodological Answer : Use comparative tables to juxtapose NMR shifts across solvents. Include error margins for integration values and annotate splitting patterns (e.g., doublet-of-doublets vs. multiplet). Adhere to journal guidelines (e.g., minimal chemical structures in graphics) and provide raw data in supplementary materials .

Q. What protocols ensure reproducibility in this compound synthesis?

- Methodological Answer : Document reaction parameters (temperature, humidity, catalyst batches) using electronic lab notebooks (ELNs). Share step-by-step videos or annotated spectra via institutional repositories. Cross-check with primary literature on indolynes and benzannulation reactions to align methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.